

In Vitro Potency of (R)-Elsubrutinib: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of **(R)-Elsubrutinib** (also known as ABBV-105), a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document details the quantitative potency, selectivity, and cellular activity of **(R)-Elsubrutinib**, presenting data in structured tables, outlining detailed experimental protocols, and visualizing key biological pathways and workflows.

Introduction

(R)-Elsubrutinib is a small molecule inhibitor designed to covalently modify the active site cysteine 481 (Cys481) of BTK, leading to irreversible inhibition of its kinase activity.[1] BTK is a critical non-receptor tyrosine kinase involved in the signaling pathways of multiple immunoreceptors, including the B-cell receptor (BCR), Fc receptors (FcyR and FcɛR), and Toll-like receptor 9 (TLR9).[1][2] Its central role in immune cell function has made it a key therapeutic target for a range of inflammatory and autoimmune diseases, as well as B-cell malignancies.[3] This guide summarizes the key in vitro characteristics of (R)-Elsubrutinib.

Quantitative Potency and Selectivity

The potency and selectivity of **(R)-Elsubrutinib** have been characterized through enzymatic assays and comprehensive kinome screening.



Table 1: Enzymatic Potency of (R)-Elsubrutinib against

BTK

Target	Assay Condition	IC50 (μM)	Notes
Wild-Type BTK (catalytic domain)	1-hour enzymatic assay, no pre- incubation	0.18[1][4]	As an irreversible inhibitor, this IC50 is a surrogate for the reaction rate constant.
BTK (C481S mutant)	Not specified	2.6[1][4]	The significant loss of potency confirms the covalent binding mechanism involving Cys481.

Table 2: Kinome Selectivity Profile of (R)-Elsubrutinib

(R)-Elsubrutinib was evaluated for its selectivity against a panel of 456 kinases in the KINOMEscan® assay.[1] The screening was performed at a concentration of 0.015 μ M, which corresponds to the concentration required for 80% inhibition of BTK in a dose-response experiment.[1]

Kinase Target	Number of Kinases in Panel	(R)-Elsubrutinib Concentration	Results
Human Kinome	456	0.015 μΜ	Significant inhibition was observed only for BTK, demonstrating superior kinome selectivity.[1][2]

Note: A detailed list of inhibition values for all 456 kinases is not publicly available. The provided information summarizes the findings from the KINOMEscan® panel.

Cellular Activity



(R)-Elsubrutinib has demonstrated potent inhibition of various BTK-dependent cellular functions in vitro.

Table 3: In Vitro Cellular Activity of (R)-Elsubrutinib

Assay	Cell Type	Stimulus	Measured Effect	Reference
Histamine Release	Human Basophils	lgE	Inhibition of histamine release	[1][3]
IL-6 Release	Human Monocytes	IgG	Inhibition of IL-6 release	[1][3]
B-cell Proliferation	B-cells	IgM	Inhibition of proliferation	[1]
TNF-α Release	Human PBMCs	CpG-DNA (TLR9 agonist)	Inhibition of TNF- α release	[1][3]
TLR4 and TLR7/8 Signaling	Human PBMCs	LPS (TLR4 agonist) or R848 (TLR7/8 agonist)	No effect on TNF-α release	[1]

Experimental Protocols BTK Enzymatic Assay (IC50 Determination)

This protocol is a generalized representation based on common kinase assay methodologies like ADP-Glo $^{\text{TM}}$ or Transcreener $^{\text{\tiny{IR}}}$.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **(R)-Elsubrutinib** against the catalytic domain of BTK.

Materials:

- Recombinant human BTK enzyme
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μM DTT)[5]



- ATP
- Substrate (e.g., poly(Glu, Tyr) 4:1)
- (R)-Elsubrutinib (serial dilutions)
- ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplate reader (luminescence)

Procedure:

- Prepare serial dilutions of **(R)-Elsubrutinib** in the kinase buffer.
- In a 384-well plate, add the BTK enzyme to each well (excluding negative controls).
- Add the (R)-Elsubrutinib dilutions to the respective wells.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for BTK.
- Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[1]
- Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
 Incubate for 40 minutes at room temperature.[5]
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]
- Measure the luminescence using a microplate reader.
- Calculate the percent inhibition for each **(R)-Elsubrutinib** concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression.

IgE-Mediated Histamine Release Assay

Objective: To evaluate the effect of **(R)-Elsubrutinib** on IgE-stimulated histamine release from human basophils.



Materials:

- Isolated human basophils
- Histamine release buffer (HRB)
- **(R)-Elsubrutinib** (serial dilutions)
- Anti-IgE antibody (stimulus)
- Histamine ELISA kit

Procedure:

- Isolate basophils from the peripheral blood of healthy donors.
- Pre-incubate the basophils with various concentrations of (R)-Elsubrutinib or vehicle control (DMSO) for 30 minutes at 37°C.[6]
- Stimulate the cells by adding anti-IgE antibody (e.g., 1 μg/mL) and incubate for an additional 30 minutes at 37°C.[6]
- Centrifuge the samples to pellet the cells.
- Collect the supernatants and lyse the cell pellets to determine the total histamine content.
- Measure the histamine concentration in the supernatants and cell lysates using a histamine ELISA kit.
- Calculate the percentage of histamine release and determine the inhibitory effect of (R)-Elsubrutinib.

IgG-Mediated IL-6 Release Assay

Objective: To assess the impact of **(R)-Elsubrutinib** on IL-6 production by human monocytes stimulated with IgG.

Materials:



- Isolated human peripheral blood monocytes (PBMs)
- Cell culture medium
- (R)-Elsubrutinib (serial dilutions)
- Heat-aggregated human IgG (stimulus)
- IL-6 ELISA kit

Procedure:

- Isolate monocytes from human peripheral blood.
- Pre-treat the monocytes with serial dilutions of (R)-Elsubrutinib for 1 hour.
- Stimulate the cells with heat-aggregated IgG for 24 hours.
- · Collect the cell culture supernatants.
- Measure the concentration of IL-6 in the supernatants using an ELISA kit.
- Determine the dose-dependent inhibition of IL-6 release by (R)-Elsubrutinib.

IgM-Mediated B-cell Proliferation Assay

Objective: To determine the effect of **(R)-Elsubrutinib** on the proliferation of B-cells following BCR stimulation.

Materials:

- Purified human peripheral B-cells
- RPMI medium with 10% FCS
- **(R)-Elsubrutinib** (serial dilutions)
- Anti-human IgM F(ab')₂ fragment (stimulus)



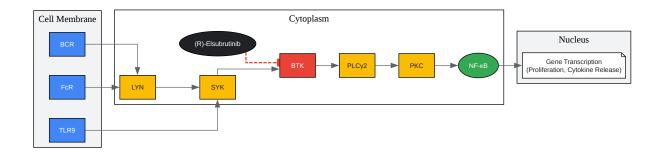
• Cell proliferation reagent (e.g., BrdU or MTS)

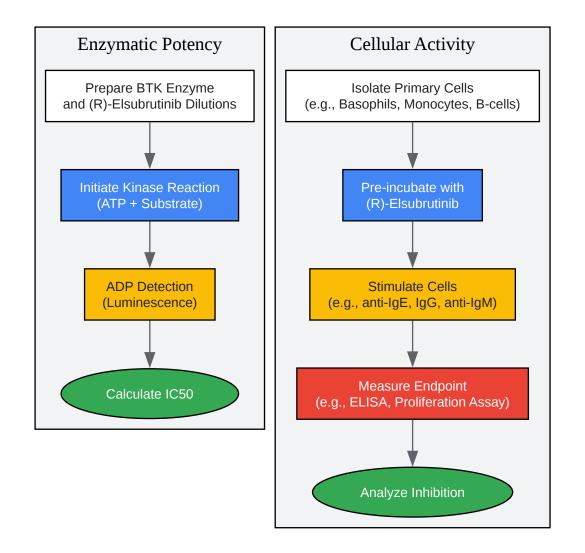
Procedure:

- Isolate B-cells from human peripheral blood.
- Treat the B-cells with various concentrations of **(R)-Elsubrutinib** or vehicle control.
- Stimulate the cells with anti-IgM (e.g., 10 μg/mL) for a period of 48-72 hours.[8]
- Assess cell proliferation using a standard method such as BrdU incorporation or an MTS assay.
- Measure the absorbance or fluorescence according to the manufacturer's protocol.
- Calculate the inhibition of B-cell proliferation at different concentrations of (R)-Elsubrutinib
 to determine its potency.

Visualizations Signaling Pathways







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